molecular formula C18H27F2N5O2 B12419840 Fgfr-IN-3

Fgfr-IN-3

Cat. No.: B12419840
M. Wt: 383.4 g/mol
InChI Key: DUYZHWVSTZSQHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fgfr-IN-3 is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family. FGFRs are receptor tyrosine kinases involved in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of FGFR signaling is implicated in numerous cancers, making FGFR inhibitors like this compound valuable in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fgfr-IN-3 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route and reaction conditions can vary, but common steps include:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring consistency and quality. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Fgfr-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups .

Mechanism of Action

Fgfr-IN-3 exerts its effects by binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity. This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cellular processes such as proliferation and survival. The molecular targets include FGFR1, FGFR2, FGFR3, and FGFR4, and the pathways involved include the RAS-MAPK-ERK and PI3K-AKT pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Fgfr-IN-3

This compound is unique due to its specific binding affinity and selectivity for FGFRs, making it a valuable tool in both research and therapeutic applications. Its ability to inhibit multiple FGFR isoforms provides a broad spectrum of activity against various cancers .

Properties

Molecular Formula

C18H27F2N5O2

Molecular Weight

383.4 g/mol

IUPAC Name

2-(5-amino-4,6-dimethylpyrimidin-2-yl)oxy-N-[1-[(2,2-difluorocyclopropyl)methyl]piperidin-4-yl]-N-methylacetamide

InChI

InChI=1S/C18H27F2N5O2/c1-11-16(21)12(2)23-17(22-11)27-10-15(26)24(3)14-4-6-25(7-5-14)9-13-8-18(13,19)20/h13-14H,4-10,21H2,1-3H3

InChI Key

DUYZHWVSTZSQHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)OCC(=O)N(C)C2CCN(CC2)CC3CC3(F)F)C)N

Origin of Product

United States

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